molecular formula C3H3Cl2F3 B12651067 1,1-Dichloro-1,2,2-trifluoropropane CAS No. 7125-99-7

1,1-Dichloro-1,2,2-trifluoropropane

Cat. No.: B12651067
CAS No.: 7125-99-7
M. Wt: 166.95 g/mol
InChI Key: VOOXKKSIKFHMTJ-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2,2-trifluoropropane is an organic compound with the chemical formula C3H3Cl2F3. It is known for its good chemical stability and resistance to corrosion. This compound is commonly used as a refrigerant and in refrigeration equipment due to its relatively low ozone depletion potential .

Chemical Reactions Analysis

1,1-Dichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include halogens, acids, and bases.

Scientific Research Applications

1,1-Dichloro-1,2,2-trifluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,2,2-trifluoropropane involves its interaction with molecular targets and pathways. The compound can undergo biotransformation in biological systems, leading to the formation of metabolites such as trifluoroacetic acid. These metabolites can bind to proteins and other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

1,1-Dichloro-1,2,2-trifluoropropane is similar to other chlorofluorocarbons and hydrochlorofluorocarbons, such as:

  • 1,1,1-Trifluoro-2,3-dichloropropane
  • 1,1,1-Trifluoropropan-2-one
  • 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane

Compared to these compounds, this compound has a unique combination of chemical stability and lower ozone depletion potential, making it a preferred choice in certain applications .

Properties

IUPAC Name

1,1-dichloro-1,2,2-trifluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2F3/c1-2(6,7)3(4,5)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXKKSIKFHMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2F3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878690
Record name 1,1-Dichloro-1,2,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7125-99-7
Record name 1,1-Dichloro-1,2,2-trifluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1,2,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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